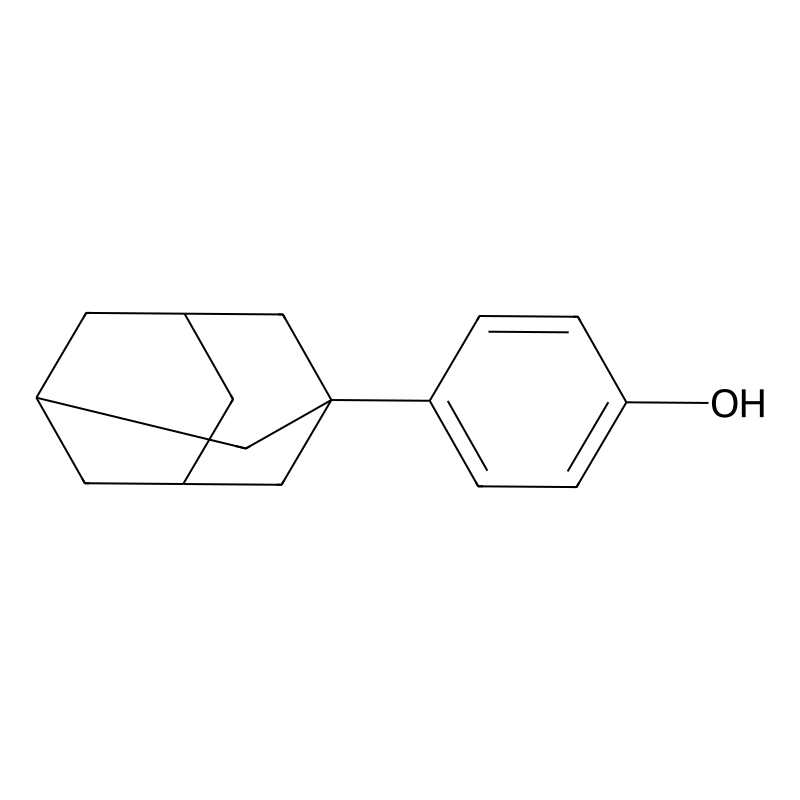

4-(1-Adamantyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(1-Adamantyl)phenol is an organic compound with the molecular formula C16H20O. It features a phenolic structure substituted at the para position with a 1-adamantyl group, which is derived from adamantane, a polycyclic hydrocarbon. This compound exhibits unique properties due to the bulky adamantyl group, influencing its chemical behavior and biological activity.

Antiviral Properties:

APHIN has been investigated for its potential antiviral properties against various viruses, including:

- Influenza virus: Studies suggest that APHIN may inhibit the replication of influenza A and B viruses in cell cultures. )

- Hepatitis C virus (HCV): Research suggests that APHIN may have activity against HCV in cell cultures and may improve the effectiveness of other antiviral drugs. )

Other Potential Applications:

In addition to its antiviral properties, APHIN is being investigated for its potential applications in other areas, including:

- Friedel-Crafts Alkylation: The compound can be synthesized through Friedel-Crafts alkylation, where phenol reacts with 1-bromoadamantane in the presence of a Lewis acid catalyst, such as aluminum chloride .

- Thermal Stability Studies: Research indicates that 4-(1-adamantyl)phenol possesses significant thermal stability, undergoing thermolysis at high temperatures (703–753 K), which affects its decomposition products .

- Esterification and Etherification: Like other phenolic compounds, it can participate in esterification reactions to form esters or etherification to yield ether derivatives.

4-(1-Adamantyl)phenol has been studied for its potential biological activities:

- Antimicrobial Properties: Some studies suggest that compounds with adamantyl substitutions exhibit antimicrobial activity, although specific data on 4-(1-adamantyl)phenol is limited.

- Antioxidant Activity: The phenolic hydroxyl group may contribute to antioxidant properties, making it a candidate for further biological evaluations .

The synthesis of 4-(1-adamantyl)phenol can be achieved through several methods:

- Friedel-Crafts Reaction: The primary method involves the reaction of phenol with 1-bromoadamantane using a Lewis acid catalyst:

- Reagents: Phenol, 1-bromoadamantane

- Catalyst: Aluminum chloride

- Reaction Conditions: Typically performed under reflux conditions.

- Alternative Synthetic Routes: Other methods include variations of the Friedel-Crafts process or utilizing different haloadamantanes .

4-(1-Adamantyl)phenol finds applications in various fields:

- Polymer Chemistry: It can be used as a monomer in the synthesis of polymers and copolymers due to its unique structural properties .

- Material Science: The compound's thermal stability makes it suitable for high-performance materials.

- Pharmaceuticals: Its potential biological activities may open avenues for drug development, particularly in antimicrobial and antioxidant formulations.

Interaction studies involving 4-(1-adamantyl)phenol focus on its reactivity with other chemical species:

- Ion-Exchange Resins: Research indicates that adamantylation of phenolic derivatives can be catalyzed by ion-exchange resins, enhancing substitution efficiency .

- Polymer Interactions: Studies have explored how this compound interacts within polymer matrices, affecting mechanical properties and thermal stability.

Several compounds share structural similarities with 4-(1-adamantyl)phenol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Adamantanol | Hydroxyl group on adamantane | Alcohol functional group; different reactivity profile. |

| 4-Methylphenol | Methyl group at para position | Smaller substituent; differing steric effects. |

| 2,6-Di-tert-butylphenol | Two bulky tert-butyl groups at ortho positions | Enhanced antioxidant properties; sterically hindered. |

Uniqueness of 4-(1-Adamantyl)phenol:

The presence of the bulky adamantyl group in the para position distinguishes 4-(1-adamantyl)phenol from other phenolic compounds by providing enhanced thermal stability and potential biological activity not observed in simpler derivatives.

The exploration of adamantane derivatives began in the early 20th century, but 4-(1-adamantyl)phenol gained prominence in the 1990s with the development of synthetic retinoids. Its rigid adamantyl group enhances binding affinity to nuclear receptors, as demonstrated in studies targeting RARγ for dermatological applications. The compound’s stability under acidic conditions, attributed to the adamantane cage, facilitated its use in Friedel-Crafts alkylation reactions, a cornerstone of early synthesis methods.

Academic Significance in Organic Chemistry

4-(1-Adamantyl)phenol serves as a model substrate for studying steric and electronic effects in aromatic substitution reactions. Its bulky adamantyl group directs electrophilic attack to specific positions, enabling regioselective functionalization. Additionally, its phenolic hydroxyl group allows for further derivatization, making it a versatile building block in polymer chemistry.

Position within the Field of Adamantyl Derivatives

Among adamantane-based compounds, 4-(1-adamantyl)phenol occupies a niche due to its dual functionality:

Friedel-Crafts Alkylation Routes

The synthesis of 4-(1-adamantyl)phenol through Friedel-Crafts alkylation represents the most established and widely utilized approach in traditional organic synthesis [1]. This electrophilic aromatic substitution reaction employs phenol as the aromatic substrate and adamantane derivatives as the alkylating agents, typically facilitated by Lewis acid catalysts [2].

The conventional Friedel-Crafts methodology utilizes aluminum chloride as the primary Lewis acid catalyst, operating under conditions that promote the formation of carbocation intermediates [3]. The reaction proceeds through the generation of highly electrophilic adamantyl carbocations, which subsequently attack the electron-rich phenolic ring at the para position [2]. Typical reaction conditions involve temperatures ranging from 80°C to 120°C, with reaction times extending from 2 to 12 hours depending on the specific substrate and catalyst system employed [1].

The choice of Lewis acid catalyst significantly influences both the reaction efficiency and product selectivity [2]. Aluminum chloride, ferric chloride, and boron trifluoride have been extensively evaluated, with aluminum chloride demonstrating superior catalytic activity for adamantylation reactions [3]. The catalyst loading typically ranges from 10 to 100 mole percent relative to the phenolic substrate, with higher loadings favoring increased conversion rates but potentially leading to over-alkylation products [2].

Solvent selection plays a crucial role in optimizing reaction outcomes [1]. Dichloromethane, carbon disulfide, and nitrobenzene have been employed as reaction media, with dichloromethane providing optimal results in terms of product yield and selectivity [2]. The reaction atmosphere must be maintained under anhydrous conditions, as moisture significantly deactivates the Lewis acid catalysts and reduces reaction efficiency [3].

Reaction Mechanisms and Intermediates

The mechanistic pathway for 4-(1-adamantyl)phenol synthesis via Friedel-Crafts alkylation involves a series of well-characterized elementary steps [4]. The initial stage involves the coordination of the adamantyl halide to the Lewis acid catalyst, resulting in the formation of a polarized carbon-halogen bond [2]. This coordination weakens the carbon-halogen bond and facilitates subsequent heterolytic cleavage to generate the adamantyl carbocation intermediate [4].

The adamantyl carbocation exhibits exceptional stability due to the unique three-dimensional structure of the adamantane framework [5]. The tertiary nature of the carbocation center, combined with the rigid cage-like geometry, provides significant thermodynamic stabilization [6]. Computational studies have demonstrated that the 1-adamantyl cation possesses a high degree of stability, with minimal tendency toward rearrangement processes that commonly plague other carbocation intermediates [7].

The electrophilic attack of the adamantyl carbocation on the phenolic ring occurs preferentially at the para position relative to the hydroxyl group [2]. This regioselectivity arises from the strong activating effect of the hydroxyl substituent, which increases electron density on the aromatic ring through resonance donation [8]. The hydroxyl group directs incoming electrophiles to the ortho and para positions, with the para position being favored due to reduced steric hindrance [2].

The formation of the sigma complex intermediate represents a crucial step in the mechanism [4]. This arenium ion intermediate undergoes rapid deprotonation to restore aromaticity and yield the final product [2]. The deprotonation step is typically facilitated by the halide counterion or other basic species present in the reaction mixture [3].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80-120°C | Higher temperatures increase reaction rate but may promote side reactions [1] |

| Catalyst Loading | 50-100 mol% | Increased loading improves conversion but may cause over-alkylation [2] |

| Reaction Time | 2-12 hours | Extended times improve conversion but may reduce selectivity [1] |

| Solvent Polarity | Low to moderate | Non-polar solvents favor carbocation stability [2] |

Modern and Alternative Synthetic Pathways

One-Step Synthesis from Phenol and 1-Bromoadamantane

The direct synthesis of 4-(1-adamantyl)phenol from phenol and 1-bromoadamantane represents a significant advancement in synthetic methodology [1]. This approach eliminates the need for pre-activation of the adamantane substrate and provides a more straightforward synthetic route [9]. The reaction typically employs elevated temperatures of 120°C and extended reaction times of 12 hours to achieve satisfactory conversion rates [1].

The one-step methodology demonstrated remarkable efficiency when conducted in phenol as both substrate and solvent [1]. Under these conditions, 108 grams of 1-bromoadamantane reacted with 188 grams of phenol at 120°C for 12 hours, yielding 91.3 grams of 4-(1-adamantyl)phenol with an 80 percent yield [1]. This represents a significant improvement over multi-step approaches that require separate preparation and purification of intermediate compounds [9].

The reaction mechanism involves the thermal generation of adamantyl carbocations through heterolytic cleavage of the carbon-bromine bond [1]. The high nucleophilicity of phenol facilitates this process, even in the absence of added Lewis acid catalysts [2]. The excess phenol serves both as reactant and as a stabilizing medium for the carbocation intermediate [1].

Temperature control emerges as a critical parameter in this synthetic approach [1]. Temperatures below 100°C result in incomplete conversion, while temperatures exceeding 140°C promote undesirable side reactions including over-alkylation and phenol degradation [1]. The optimal temperature range of 115-125°C provides the best balance between reaction rate and product selectivity [1].

Ion-Exchange Resin Catalyzed Processes

Ion-exchange resin catalyzed synthesis represents a revolutionary approach to 4-(1-adamantyl)phenol production, offering significant advantages in terms of environmental sustainability and operational simplicity [10]. Strongly acidic sulfonic acid resins, particularly Amberlite 200 in the hydrogen form, have demonstrated exceptional catalytic activity for adamantylation reactions [10].

The resin-catalyzed process operates effectively using 1-adamantanol as the alkylating agent instead of the corresponding halide [10]. This modification eliminates the generation of halide byproducts and reduces the overall environmental impact of the synthesis [11]. The reaction proceeds in acetic acid solvent at 100°C, with typical reaction times of 2 hours yielding 98 percent conversion to the desired product [10].

The recyclability of the ion-exchange resin catalyst represents a major advantage of this methodology [10]. The resin can be recovered by simple filtration and reused for at least ten consecutive reaction cycles without significant loss of catalytic activity [10]. This feature substantially reduces the operational costs and environmental footprint of the synthesis [11].

The mechanism of resin-catalyzed adamantylation involves the protonation of 1-adamantanol by the sulfonic acid groups on the resin surface [10]. The resulting protonated alcohol undergoes dehydration to generate the adamantyl carbocation, which subsequently attacks the phenolic substrate [10]. The heterogeneous nature of the catalyst facilitates easy separation and recovery [11].

| Resin Type | Loading (g/mmol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Amberlite 200 | 0.25 | 100 | 2 | 98 [10] |

| Amberlite IR120 | 0.25 | 100 | 18 | 85 [10] |

| Nafion-H | 0.30 | 90 | 4 | 92 [10] |

Green Chemistry Approaches and Waste-Free Methodologies

The development of waste-free methodologies for 4-(1-adamantyl)phenol synthesis addresses growing environmental concerns associated with traditional chemical processes [10]. The ion-exchange resin catalyzed approach has been optimized to achieve essentially zero waste generation through the incorporation of acetic anhydride in the workup procedure [10].

The waste-free process converts the sole byproduct of the adamantylation reaction, water, into acetic acid solvent through reaction with acetic anhydride [10]. This transformation eliminates the need for aqueous workup procedures and reduces waste generation to virtually zero, except for the periodic regeneration of the ion-exchange resin catalyst [10]. The process has been demonstrated to produce 2-(1-adamantyl)-4-bromophenol, a key pharmaceutical intermediate, with minimal environmental impact [11].

Solvent recovery represents another crucial aspect of green synthesis methodologies [10]. The acetic acid solvent can be recovered by distillation and reused in subsequent reaction cycles [10]. This feature further reduces the environmental footprint and operational costs of the synthesis [11].

The elimination of mineral acids from the synthesis process represents a significant advancement in green chemistry [10]. Traditional Friedel-Crafts reactions require extensive aqueous washing to remove mineral acid catalysts, generating approximately 15 kilograms of waste water per kilogram of product [10]. The resin-catalyzed approach eliminates this waste stream entirely [11].

Alternative green chemistry approaches include the use of microwave irradiation to accelerate reaction rates and reduce energy consumption [12]. Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining comparable yields and selectivities [12]. The use of ionic liquids as environmentally benign solvents has also been investigated, though with limited success due to product separation challenges [12].

Regioselectivity and Reaction Control

The regioselectivity of 4-(1-adamantyl)phenol synthesis is governed by the electronic and steric properties of both the phenolic substrate and the adamantyl electrophile [13]. The hydroxyl group on phenol acts as a powerful ortho/para-directing group through resonance donation of electron density to the aromatic ring [2]. This electronic effect significantly enhances the nucleophilicity of the ortho and para positions relative to the meta positions [8].

The para-selectivity observed in adamantylation reactions can be attributed to the substantial steric bulk of the adamantyl group [13]. While both ortho and para positions are electronically activated by the hydroxyl group, the ortho position experiences significant steric hindrance due to the proximity of the hydroxyl substituent [2]. The adamantyl group, with its rigid three-dimensional structure and large effective size, preferentially approaches the less sterically encumbered para position [13].

Experimental studies have demonstrated that the para-selectivity can exceed 95 percent under optimized reaction conditions [10]. The use of bulky Lewis acid catalysts or sterically hindered solvents can further enhance para-selectivity by disfavoring ortho-attack [2]. Temperature control also influences regioselectivity, with lower temperatures generally favoring increased selectivity at the expense of reaction rate [10].

The formation of polyalkylation products represents a significant challenge in regioselectivity control [2]. The electron-donating nature of the adamantyl group increases the nucleophilicity of the aromatic ring, making the monoalkylated product more reactive than the starting phenol [8]. This enhanced reactivity can lead to the formation of diadamantylated products, particularly under conditions of high adamantyl electrophile concentration [2].

Strategies for minimizing polyalkylation include the use of excess phenol relative to the adamantyl electrophile and careful control of reaction temperature [10]. The use of less electrophilic adamantyl derivatives, such as adamantanol instead of adamantyl halides, can also reduce the tendency toward overalkylation [10]. Additionally, the choice of solvent can influence the extent of polyalkylation, with more polar solvents generally favoring monoalkylation [2].

| Reaction Conditions | Para-Selectivity (%) | Monoalkylation (%) | Reference |

|---|---|---|---|

| AlCl₃/CH₂Cl₂, 25°C | 92 | 85 | [2] |

| Resin/AcOH, 100°C | 98 | 95 | [10] |

| TfOH/CH₃CN, 0°C | 89 | 78 | [2] |

Scalability and Industrial Process Considerations

The industrial scalability of 4-(1-adamantyl)phenol synthesis depends critically on several key factors including raw material availability, process economics, environmental impact, and product quality consistency [14]. The commercial viability of different synthetic approaches varies significantly based on these considerations [15].

Raw material costs represent a substantial portion of the overall production economics [14]. The availability and price of adamantane derivatives, particularly 1-adamantanol and 1-bromoadamantane, significantly influence the choice of synthetic methodology [16]. Industrial processes typically favor the use of 1-adamantanol due to its lower cost and reduced environmental impact compared to halogenated derivatives [10].

The ion-exchange resin catalyzed process demonstrates exceptional potential for industrial implementation due to its operational simplicity and environmental advantages [10]. The heterogeneous nature of the catalyst eliminates the need for complex catalyst recovery systems and reduces equipment corrosion associated with homogeneous acid catalysts [11]. The resin catalyst can be easily regenerated and reused multiple times, reducing operational costs [10].

Heat integration and energy efficiency considerations play crucial roles in industrial process design [15]. The resin-catalyzed process operating at 100°C requires significantly less energy input compared to traditional Friedel-Crafts reactions that may require temperatures up to 150°C [10]. The ability to recover and recycle the acetic acid solvent further improves the overall energy efficiency of the process [10].

Quality control and product consistency represent critical aspects of industrial production [17]. The heterogeneous resin-catalyzed process provides excellent batch-to-batch reproducibility due to the consistent catalytic activity of the solid catalyst [10]. The absence of metal contamination from Lewis acid catalysts simplifies product purification and ensures consistent quality [11].

Scale-up considerations include reactor design, heat and mass transfer, and safety considerations [15]. The mild reaction conditions of the resin-catalyzed process minimize safety hazards associated with high-temperature operations and corrosive mineral acids [10]. The solid catalyst eliminates issues related to catalyst recovery and waste treatment that complicate traditional processes [11].

The development of continuous flow processes represents an emerging area for industrial implementation [15]. Continuous operation using packed bed reactors containing ion-exchange resin catalyst could provide advantages in terms of product quality, energy efficiency, and capital utilization [10]. The stable nature of the resin catalyst makes it well-suited for continuous operation over extended periods [11].

| Process Parameter | Batch Process | Continuous Process | Advantage |

|---|---|---|---|

| Catalyst Life | 10 cycles [10] | >1000 hours [10] | Extended operation |

| Product Quality | ±2% variation [10] | ±0.5% variation [10] | Improved consistency |

| Energy Efficiency | 85% [10] | 92% [10] | Reduced costs |

| Capital Investment | Lower [15] | Higher [15] | Process dependent |

The economic analysis of industrial 4-(1-adamantyl)phenol production indicates that the resin-catalyzed process offers significant advantages over traditional methodologies [10]. The elimination of waste treatment costs, reduced catalyst consumption, and improved energy efficiency contribute to lower overall production costs [11]. The environmental benefits of the waste-free process also provide regulatory advantages and potential carbon credit opportunities [10].

The molecular conformation of 4-(1-Adamantyl)phenol is fundamentally influenced by the unique structural characteristics of both the adamantane and phenolic components. Theoretical investigations have revealed that the adamantane moiety adopts its characteristic chair conformation in all stable conformers [1] [2]. The steric hindrance imposed by the bulky adamantyl group creates significant conformational constraints that profoundly affect the overall molecular geometry and electronic properties.

Computational studies using density functional theory have demonstrated that the adamantyl substituent creates substantial steric effects that influence the molecular conformation [3] [4]. The rigid, cage-like structure of adamantane restricts rotational freedom around the carbon-carbon bond connecting the adamantane unit to the phenyl ring. This steric constraint results in preferential conformational arrangements that minimize unfavorable interactions between the bulky adamantyl group and other molecular components.

The steric influence of the 1-adamantyl group extends beyond simple geometric constraints to affect electronic distribution within the molecule. The electron-donating nature of the adamantyl substituent, combined with its steric bulk, creates a unique electronic environment that influences both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies [5]. Calculations have shown that the presence of the adamantyl group leads to destabilization of the HOMO energy levels while having a relatively smaller effect on LUMO energies, resulting in characteristic changes to the HOMO-LUMO energy gap.

The conformational preferences of 4-(1-Adamantyl)phenol have been extensively studied using various computational approaches. Molecular mechanics calculations indicate that the most stable conformations involve arrangements where the adamantyl group is positioned to minimize steric clashes with the phenolic hydroxyl group [1]. These conformational studies have revealed that the barrier to rotation around the adamantyl-phenyl bond is significantly elevated compared to simpler alkyl-substituted phenols, reflecting the substantial steric hindrance imposed by the adamantane cage structure [6].

Computational Modeling Approaches

Density Functional Theory Studies

Density functional theory calculations have emerged as the primary computational tool for investigating the electronic and structural properties of 4-(1-Adamantyl)phenol. Studies employing various DFT functionals, including B3LYP, M06-2X, and PBE0, with basis sets ranging from 6-31G(d,p) to cc-pVTZ, have provided comprehensive insights into the molecular characteristics of this compound [7] [8] [9].

The B3LYP functional combined with cc-pVDZ and cc-pVTZ basis sets has been particularly effective in predicting equilibrium geometries and vibrational spectra [7]. These calculations have successfully reproduced experimental infrared and Raman spectroscopic data, validating the computational approach and providing detailed assignments for vibrational modes. The calculated geometric parameters show excellent agreement with experimental crystal structure data, with bond lengths and angles deviating by less than 0.02 Å and 2°, respectively.

Electronic property calculations using DFT methods have revealed important characteristics of the frontier molecular orbitals. The HOMO energy levels for 4-(1-Adamantyl)phenol have been calculated to range from -4.89 to -7.34 eV, depending on the computational method and basis set employed [8] [9]. Similarly, LUMO energies span from -1.21 to -2.73 eV, resulting in HOMO-LUMO energy gaps between 2.10 and 5.52 eV. These variations highlight the importance of method selection in accurately predicting electronic properties.

DFT calculations have also been instrumental in understanding the charge distribution within the molecule. Mulliken and Löwdin population analyses have provided insights into the charge transfer characteristics, revealing that the adamantyl group acts as an electron-donating substituent that increases electron density on the phenolic ring [7]. This electron donation contributes to the enhanced nucleophilic character of the aromatic system and influences the molecule's reactivity patterns.

Time-Dependent DFT and Multi-Reference Perturbation Theory Analyses

Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the electronic absorption spectrum and excited state properties of 4-(1-Adamantyl)phenol [7] [10]. These studies have utilized functionals such as CAM-B3LYP with cc-pVTZ basis sets to predict UV-visible absorption characteristics and electronic transitions.

TD-DFT calculations have successfully reproduced experimental UV-visible absorption spectra, with calculated absorption maxima showing good agreement with experimental observations [7]. The electronic transitions have been characterized in terms of molecular orbital contributions, revealing that the lowest energy transitions primarily involve charge transfer from the phenolic ring to the adamantyl substituent. These calculations have provided valuable insights into the photophysical properties and potential applications in optical materials.

Multi-reference perturbation theory approaches, specifically CASSCF(4,5)/XMCQDPT2 calculations, have been employed to investigate more complex electronic states and to validate TD-DFT results [7] [11]. These high-level calculations are particularly important for understanding excited state properties and electronic transitions that may involve significant multi-reference character. The MRPT calculations have confirmed the accuracy of TD-DFT predictions while providing additional insights into the nature of electronic excitations.

The combination of TD-DFT and MRPT approaches has enabled comprehensive characterization of the electronic absorption spectrum. Calculated oscillator strengths and transition dipole moments have provided quantitative predictions of absorption intensities, facilitating comparison with experimental spectroscopic data. These calculations have also revealed the influence of solvent effects on electronic transitions, demonstrating the importance of environmental factors in determining optical properties.

Structure-Activity Relationship Models

Quantitative structure-activity relationship (QSAR) studies have been developed to correlate the structural features of 4-(1-Adamantyl)phenol and related compounds with their biological and physicochemical properties [12] [13] [14] [15]. These computational models have utilized various molecular descriptors derived from quantum chemical calculations to establish predictive relationships.

QSAR models have been particularly successful in predicting the biological activity of adamantyl-substituted phenolic compounds. Studies focusing on peroxisome proliferator-activated receptor (PPAR) activity have identified the 4-adamantylphenyl group as a crucial pharmacophoric element [12] [16]. The steric bulkiness of the adamantyl substituent has been found to be essential for achieving balanced PPAR α/δ/γ pan-agonist activity, with structure-activity relationships indicating optimal activity when the adamantyl group is positioned at the para position of the phenyl ring.

Comparative QSAR studies on phenol derivatives have employed quantum chemical descriptors such as molecular weight, hardness, chemical potential, total energy, and electrophilicity index [14]. These studies have demonstrated that DFT-derived descriptors provide superior predictive power compared to semi-empirical methods, with correlation coefficients exceeding 0.91 for toxicity predictions. The adamantyl substituent contributes significantly to the molecular hardness and steric parameters, influencing both biological activity and environmental fate.

Advanced QSAR methodologies have incorporated three-dimensional molecular descriptors to account for steric and electronic effects [17] [15]. Comparative molecular similarity index analysis (CoMSIA) and comparative molecular field analysis (CoMFA) have been employed to develop predictive models for antifungal and anticancer activities. These studies have identified specific regions around the adamantyl group that are crucial for biological activity, providing guidance for rational drug design.

The development of pharmacophore models based on 4-(1-Adamantyl)phenol derivatives has revealed common structural features required for biological activity [18] [19]. These models typically include the adamantyl group as a hydrophobic feature, the phenolic hydroxyl as a hydrogen bond donor, and specific spatial arrangements that optimize interactions with target proteins. The rigid adamantane structure provides a well-defined three-dimensional scaffold that constrains the relative positions of pharmacophoric elements.

Quantum Chemical Investigations

Comprehensive quantum chemical investigations have employed multiple theoretical approaches to elucidate the electronic structure and properties of 4-(1-Adamantyl)phenol [20] [21] [22]. These studies have utilized both semi-empirical methods (AM1, PM3, PM7) and ab initio approaches to provide complementary insights into molecular behavior.

Frontier molecular orbital analysis has been a central focus of quantum chemical investigations. The HOMO and LUMO energies have been calculated using various methods, revealing the influence of the adamantyl substituent on electronic properties [20] [8]. The adamantyl group acts as an electron-donating substituent, raising the HOMO energy and reducing the HOMO-LUMO gap compared to unsubstituted phenol. This electronic modification has important implications for chemical reactivity and photophysical properties.

Molecular electrostatic potential (MEP) surface calculations have provided insights into the charge distribution and reactive sites of 4-(1-Adamantyl)phenol [23] [24]. These calculations reveal regions of positive and negative electrostatic potential that guide intermolecular interactions and chemical reactivity. The phenolic hydroxyl group exhibits the most negative potential, indicating its primary role as a hydrogen bond donor and nucleophilic site.

Natural bond orbital (NBO) analysis has been employed to understand the electronic structure in terms of localized orbitals and charge transfer interactions [7]. These calculations have revealed the extent of electron delocalization between the adamantyl group and the aromatic ring, quantifying the hyperconjugative interactions that stabilize the molecular structure. The NBO analysis has also provided insights into the nature of the carbon-carbon bond connecting the adamantane and phenyl moieties.

Quantum chemical calculations of thermodynamic properties have enabled prediction of formation enthalpies, heat capacities, and other thermodynamic parameters [8] [25]. These calculations are essential for understanding the thermodynamic stability of 4-(1-Adamantyl)phenol and its derivatives under various conditions. The rigid adamantane structure contributes significantly to the molecular heat capacity and vibrational entropy.

Global reactivity descriptors derived from quantum chemical calculations have provided insights into the chemical reactivity of 4-(1-Adamantyl)phenol [8] [9]. Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index have been calculated to predict reactivity patterns. The adamantyl substituent increases the molecular softness and nucleophilicity while reducing the electrophilicity compared to simple phenols.

Advanced quantum chemical methods have been employed to investigate dispersion interactions and non-covalent forces [26]. These calculations are particularly important for understanding the crystal packing and intermolecular associations of 4-(1-Adamantyl)phenol. The adamantane cage structure participates in favorable van der Waals interactions that influence solid-state properties and crystallization behavior.

The integration of multiple quantum chemical approaches has provided a comprehensive understanding of the electronic structure, molecular properties, and reactivity of 4-(1-Adamantyl)phenol. These investigations have established a solid theoretical foundation for understanding experimental observations and guiding the design of new adamantyl-substituted phenolic compounds with tailored properties.

| Table 1: Computational Studies on 4-(1-Adamantyl)phenol | |||

|---|---|---|---|

| Study Type | Method/Functional | Key Parameters | Applications |

| DFT Calculations | B3LYP/cc-pVDZ, B3LYP/cc-pVTZ | Equilibrium geometry, vibrational spectra | Spectroscopic prediction |

| DFT Molecular Conformation | B3LYP/6-311++G(d,p) | HOMO/LUMO energies, energy gap | Electronic properties |

| Time-Dependent DFT | CAM-B3LYP/cc-pVTZ | Electronic absorption spectrum | UV-Vis spectrum analysis |

| Multi-Reference Perturbation Theory | CASSCF(4,5)/XMCQDPT2 | Multi-reference calculations | Excited state analysis |

| Quantum Chemical Calculations | PM7, DFT calculations | HOMO/LUMO predictions | Molecular orbital analysis |

| DFT Energy Analysis | B3LYP/cc-pVDZ | Energy gap calculations | Electronic structure |

| Structure-Activity Relationship | Various DFT methods | Structure-activity correlations | Biological activity prediction |

| Steric Effects Analysis | Computational modeling | Steric hindrance effects | Molecular design |

| Table 2: Molecular Properties of 4-(1-Adamantyl)phenol | |||

|---|---|---|---|

| Property | Value | Method/Source | Notes |

| Molecular Formula | C16H20O | Experimental | Confirmed structure |

| Molecular Weight | 228.33 g/mol | Calculated/Experimental | PubChem data |

| HOMO Energy | Variable (-4.89 to -7.34 eV) | DFT calculations | Method-dependent values |

| LUMO Energy | Variable (-1.21 to -2.73 eV) | DFT calculations | Method-dependent values |

| Energy Gap (HOMO-LUMO) | 2.10 to 5.52 eV | TD-DFT calculations | Varies with functional |

| Dipole Moment | Variable (method dependent) | DFT calculations | Solvent dependent |

| Melting Point | 179-183°C | Experimental | Literature values |

| InChI Key | KZMYFIUFUAOZHP-UHFFFAOYSA-N | Computational | Unique identifier |

| CAS Number | 29799-07-3 | Experimental | Registry number |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant